3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
The compound “3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound that contains a boron atom. It is a derivative of benzaldehyde, which is a common building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound involves a benzaldehyde group with two fluorine atoms at the 3 and 5 positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4 position . The exact molecular formula and weight are not specified in the available resources.Chemical Reactions Analysis
This compound, like other boronic acids and derivatives, can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, are not specified in the available resources .Scientific Research Applications
Synthesis and Anticancer Activity
A series of fluorinated benzaldehydes, including derivatives similar to 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, were synthesized and used in the Wittig synthesis of fluoro-substituted stilbenes. These compounds were further explored to create fluorinated analogues of combretastatins, which showed in vitro anticancer properties. The most active analogue retained potent cell growth inhibitory properties, highlighting the potential of such fluorinated compounds in anticancer research (Lawrence et al., 2003).
Novel Synthesis Methods
Efficient synthesis methods for novel difluorinated compounds, including pyridinecarboxaldehydes and others related to this compound, were developed using techniques such as electrophilic fluorination. These methods achieved good to high yields, contributing to the field of fluorine chemistry and expanding the toolkit for synthesizing fluorinated molecules for various applications (Ko et al., 2006).
Conducting Polymer Research
The synthesis of versatile fluorine compounds for conducting polymer research on fluorinated materials was presented, where derivatives of this compound could potentially play a role. These compounds were used to replace their hydrogen counterparts in many molecules and materials, illustrating the importance of such fluorinated molecules in the development of novel materials with enhanced properties (Krebs & Jensen, 2003).
Catalysis and Organic Synthesis
Research on catalysis and organic synthesis has shown that fluorinated compounds, including those related to this compound, can serve as important intermediates. For example, these compounds have been used in reactions leading to the synthesis of complex molecules, highlighting their role in facilitating diverse chemical transformations (Horike et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)11-9(15)5-8(7-17)6-10(11)16/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZDHWDFMOVOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584783 | |
Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870717-92-3 | |
Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870717-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-4-formylphenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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